3-(2,3-Dioxoindolin-5-yl)benzonitrile is a compound that belongs to the class of indole derivatives, specifically characterized by the presence of a benzonitrile moiety and a dioxoindoline structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression.
The compound can be synthesized through various chemical methods, and it has been classified as a synthetic organic compound with potential therapeutic applications. Its molecular formula is , and it features a complex structure that contributes to its reactivity and biological properties.
The synthesis of 3-(2,3-Dioxoindolin-5-yl)benzonitrile can be achieved through several methodologies, including:
These methods have been reported to yield 3-(2,3-Dioxoindolin-5-yl)benzonitrile in moderate to high yields, depending on the specific conditions employed during synthesis .
The molecular structure of 3-(2,3-Dioxoindolin-5-yl)benzonitrile consists of:
The compound's molecular weight is approximately 266.25 g/mol, with a melting point that varies based on purity but typically falls within a range suitable for further characterization using techniques such as NMR spectroscopy and mass spectrometry .
3-(2,3-Dioxoindolin-5-yl)benzonitrile can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing analogs with enhanced activity .
The mechanism of action for 3-(2,3-Dioxoindolin-5-yl)benzonitrile primarily involves its role as an inhibitor of indoleamine 2,3-dioxygenase. By inhibiting this enzyme, the compound can alter tryptophan metabolism, leading to increased levels of this amino acid in the microenvironment. This alteration may enhance immune responses against tumors by preventing immune suppression commonly associated with cancer progression .
These properties suggest that 3-(2,3-Dioxoindolin-5-yl)benzonitrile could exhibit favorable characteristics for drug development .
The primary applications of 3-(2,3-Dioxoindolin-5-yl)benzonitrile include:
The molecular architecture of 3-(2,3-dioxoindolin-5-yl)benzonitrile embodies a strategic hybridization of two pharmacologically significant domains: the planar, electron-rich dioxoindoline system and the linear, polarized benzonitrile group. Crystallographic analysis of closely related compounds reveals critical structural features governing three-dimensional conformation and intermolecular interactions. The dioxoindoline core maintains near-perfect planarity, with the carbonyl oxygens deviating minimally (0.0198-0.0902 Å) from the mean plane of the fused ring system [1] [3]. This planarity facilitates π-π stacking interactions critical for biological recognition, evidenced by inter-centroid distances of approximately 3.68 Å between inversion-related indoline rings in crystalline lattices [3].
The dihedral angle between the dioxoindoline plane and the benzonitrile substituent profoundly influences molecular topology and target engagement. Structural analogs demonstrate dihedral angles of approximately 69° between the indoline ring system and attached functional groups, creating a near-perpendicular orientation that projects the benzonitrile moiety into solvent-exposed regions during target binding [3]. This spatial arrangement generates a three-dimensional pharmacophore despite the compound's moderate molecular weight, enhancing selectivity by sterically constraining potential binding conformations.
Table 1: Key Structural Parameters from Crystallographic Analysis of Analogous Dioxoindoline Derivatives
Structural Feature | Value (Molecule A) | Value (Molecule B) | Biological Significance |
---|---|---|---|
Dihedral angle between indoline and substituent | 69.72° | 69.15° | Creates T-shaped topology for selective target engagement |
Maximum deviation of carbonyl O from plane | 0.0198 Å | 0.0902 Å | Maintains planarity for π-stacking interactions |
Inter-centroid distance (π-π stacking) | 3.6804 Å | - | Facilitates crystal packing and protein interactions |
Bond length (C=O) | 1.218 Å | 1.221 Å | Electronic polarization for H-bond acceptance |
The benzonitrile moiety contributes essential electronic and steric properties to the hybrid scaffold. The strong electron-withdrawing character (-C≡N) modulates electron density throughout the conjugated system, particularly at the C5 position of the indoline ring where it attaches. This polarization enhances hydrogen bond acceptor capacity at the carbonyl oxygens while increasing the acidity of adjacent protons, potentially facilitating novel binding mechanisms. Additionally, the linear geometry and compact size of the benzonitrile group allow deep penetration into hydrophobic binding pockets inaccessible to bulkier substituents, as demonstrated in kinase inhibitor development [2].
Table 2: Hybrid Scaffold Variations and Their Pharmaceutical Applications
Core Structure | Substituent Position | Biological Activity | Structural Advantage |
---|---|---|---|
3,3-Disubstituted indoline-2-one | C3 position | Anticancer (protein degradation) | Enhanced stereochemical complexity |
7-Alkoxy-triazoloquinoline | C7 position | Anticonvulsant | Improved blood-brain barrier penetration |
3-(4-Hydroxyphenyl)indoline-2-one | C3 position | Anticancer (ErSO derivatives) | Phenolic OH for H-bond donation |
5-Benzenesubstituted dioxoindoline | C5 position | Multi-target therapeutic potential | Extended conjugation for protein interaction |
Solid-state behavior reveals additional stabilizing forces through C-H···O hydrogen bonding networks and π-π stacking interactions that may mirror binding modes in biological environments. These interactions organize molecules into double-layered architectures stacking along the crystallographic a-axis, demonstrating the compound's inherent capacity for directional molecular recognition [1] [3]. The persistence of these motifs across crystalline forms suggests their likely conservation during target binding, providing critical insights for structure-based drug design efforts leveraging this scaffold.
The therapeutic exploration of dioxoindoline derivatives represents a compelling narrative in medicinal chemistry, spanning over a century of scientific inquiry. The foundational chemistry traces back to Adolf von Baeyer's pioneering 1885 synthesis of oxyphenisatin (3,3-bis(4-hydroxyphenyl)indoline-2-one) through the acid-catalyzed condensation of isatin with phenol, establishing the Friedel-Crafts arylation protocol still employed for derivatizing the indoline C3 position [10]. This landmark reaction unlocked access to diverse 3,3-disubstituted oxindoles, though therapeutic applications initially focused on non-oncological indications. The structural similarity between oxyphenisatin and phenolphthalein prompted its development as a cathartic agent, with Guggenheim's 1925 report introducing oxyphenisatin acetate ("Isacen") as a commercial laxative following self-administration experiments [10].
Table 3: Historical Milestones in Dioxoindoline Pharmacophore Development
Year | Development | Key Researcher/Entity | Significance |
---|---|---|---|
1885 | First synthesis of oxyphenisatin | Adolf von Baeyer | Established Friedel-Crafts route to 3-aryloxindoles |
1925 | Introduction of oxyphenisatin acetate as laxative | M. Guggenheim (Hoffmann-La Roche) | Demonstrated therapeutic application |
1951 | Natural occurrence hypothesis | Baum et al. | Identified diphenylisatin in prunes |
1971 | Clinical withdrawal due to hepatotoxicity | FDA and international agencies | Highlighted structure-toxicity challenges |
2010s | Rediscovery for anticancer applications | Multiple academic groups | Repurposed scaffold for targeted oncology |
The mid-20th century witnessed unexpected pharmacological repurposing following Baum's 1951 discovery of diphenylisatin derivatives in California prunes, suggesting possible natural occurrence of these compounds [10]. However, clinical interest waned after the 1970s when oxyphenisatin was withdrawn due to idiosyncratic hepatotoxicity ("laxative hepatitis"), illustrating early structure-toxicity relationship challenges inherent to this chemotype [10]. This setback temporarily diverted medicinal chemistry attention from the dioxoindoline pharmacophore, though its intrinsic bioactivity potential persisted.
The mid-2000s witnessed a renaissance in dioxoindoline research, marked by strategic molecular diversification away from the 3,3-diaryl substitution pattern. Contemporary medicinal chemists systematically explored monosubstituted variants at the C5 and C6 positions, incorporating nitrogen-containing heterocycles and polar functional groups to modulate target selectivity and physicochemical properties. This effort yielded compounds such as 3-(4-hydroxyphenyl)indoline-2-ones (exemplified by ErSO and ErSO-DFP), which demonstrated remarkable tumor eradication capabilities in drug-resistant estrogen receptor-positive breast cancer models through unconventional activation of the anticipatory unfolded protein response (a-UPR) pathway [10]. The structural evolution specifically toward C5-aryl substitution patterns, including 3-(2,3-dioxoindolin-5-yl)benzonitrile, represents a deliberate strategy to enhance target specificity while reducing metabolic liabilities associated with earlier derivatives.
Table 4: Evolution of Key Dioxoindoline Derivatives in Medicinal Chemistry
Compound Name | CAS Registry Number | Structural Features | Therapeutic Application |
---|---|---|---|
Oxyphenisatin | 125-13-3 | 3,3-bis(4-hydroxyphenyl) | Laxative (historical) |
Oxyphenisatin acetate | 115-33-3 | Diacetylated prodrug | Laxative (historical) |
Phenolphthalein | 77-09-8 | Trisubstituted xanthene | Laxative (historical) |
3-(2,3-Dioxoindolin-5-yl)benzonitrile | Not specified | C5-benzonitrile substitution | Contemporary multi-target agent |
3-(4-Hydroxyphenyl)indoline-2-one (ErSO) | Not specified | C3-(4-hydroxyphenyl) | Anticancer (a-UPR activation) |
Modern synthetic innovations have expanded access to C5-functionalized dioxoindolines through transition metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and advanced cyclization techniques, enabling precise structure-activity relationship studies. The incorporation of the benzonitrile moiety represents a calculated structural advancement designed to combine the metabolic stability of cyano groups with enhanced dipole moments for improved target binding affinity. This evolution exemplifies the scaffold-hopping strategy in medicinal chemistry, wherein the benzonitrile replaces traditional phenolic functions to eliminate phase II metabolic vulnerabilities while maintaining favorable electronic properties for target engagement. Current research explores hybrid derivatives incorporating structural elements from clinically validated scaffolds, positioning 3-(2,3-dioxoindolin-5-yl)benzonitrile as a versatile intermediate for next-generation therapeutic agents targeting protein-protein interactions and allosteric regulatory sites [2] [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3